diethyl [6-amino-5-cyano-4-(4-fluorophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate
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Overview
Description
Diethyl [6-amino-5-cyano-4-(4-fluorophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonate group (P(=O)(OH)2) attached to an organic moiety. This compound features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom, and various substituents including amino, cyano, and fluorophenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [6-amino-5-cyano-4-(4-fluorophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyran ring with the desired substituents. The phosphonate group can be introduced through a subsequent reaction with diethyl phosphite under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl [6-amino-5-cyano-4-(4-fluorophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl [6-amino-5-cyano-4-(4-fluorophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl [6-amino-5-cyano-4-(4-fluorophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
Diethyl [6-amino-5-cyano-4-(4-fluorophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate is unique due to the presence of the phosphonate group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that similar compounds without the phosphonate group cannot.
Properties
Molecular Formula |
C22H22FN2O4P |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-amino-5-diethoxyphosphoryl-4-(4-fluorophenyl)-6-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C22H22FN2O4P/c1-3-27-30(26,28-4-2)21-19(15-10-12-17(23)13-11-15)18(14-24)22(25)29-20(21)16-8-6-5-7-9-16/h5-13,19H,3-4,25H2,1-2H3 |
InChI Key |
PIHHHBMLIZXNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
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